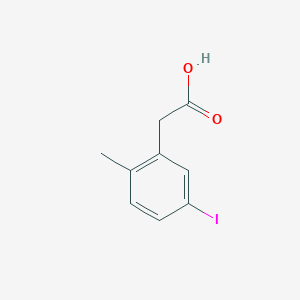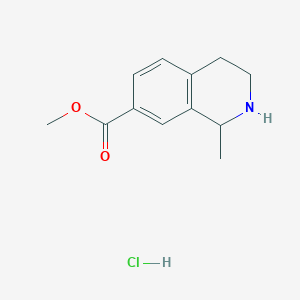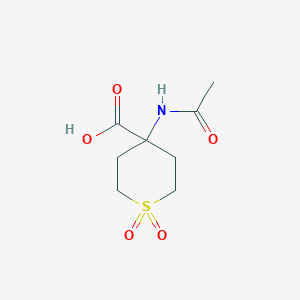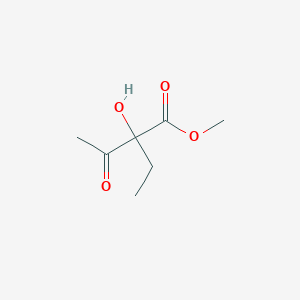![molecular formula C11H14ClNO2 B15306422 [(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B15306422.png)
[(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride is a chemical compound that features two furan rings attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride typically involves the reaction of furan derivatives with amine groups under controlled conditions. One common method involves the use of methyl-furan derivatives and amine groups in the presence of catalysts to facilitate the reaction . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
[(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The furan rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan rings .
Scientific Research Applications
[(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanmethanamine: A related compound with similar structural features but different functional groups.
2-Furfuryl-5-methylfuran: Another furan derivative with distinct chemical properties.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10;/h2-6,12H,7-8H2,1H3;1H |
InChI Key |
ZASJQDXMYVXWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




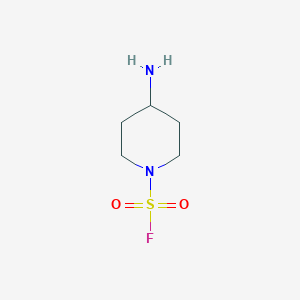
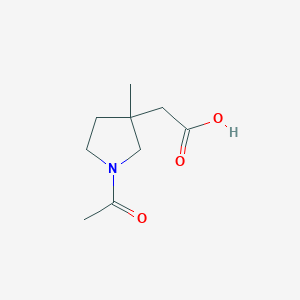


![3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)
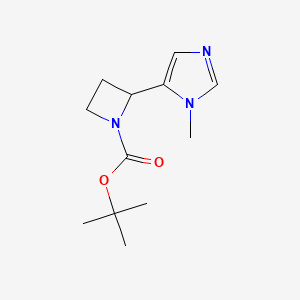
![benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B15306403.png)

